(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethoxyphenyl and an ethoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring is formed through cyclization reactions.
Formation of the Triazole Ring: The triazole ring is then introduced by reacting the thiazole intermediate with hydrazine derivatives under specific conditions.
Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and ethoxybenzylidene groups through substitution reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, halogenated solvents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its antifungal and antibacterial activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O4S with a molecular weight of 409.467 g/mol. The compound features a thiazolo-triazole core which is significant in medicinal chemistry due to its diverse biological activities.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit promising antifungal properties. These compounds act primarily by inhibiting the cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi. This mechanism is crucial as ergosterol is an essential component of fungal cell membranes.
Table 1: Antifungal Activity of Related 1,2,4-Triazole Derivatives
The minimum inhibitory concentration (MIC) values indicate that certain triazole derivatives show excellent antifungal activity against both sensitive and resistant strains of fungi.
Antibacterial Activity
In addition to antifungal properties, compounds with similar structural frameworks have been reported to possess antibacterial activity. The thiazole and triazole moieties are known for their effectiveness against various bacterial strains.
Table 2: Antibacterial Activity of Thiazole and Triazole Derivatives
Compound Name | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 0.125 | |
Compound E | Escherichia coli | 0.5 | |
(5Z)-Compound | TBD | TBD | Current Study |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the phenyl rings and the presence of methoxy groups significantly enhance biological activity. For instance, substituents such as halogens or electron-withdrawing groups at specific positions improve potency against fungal pathogens.
Case Studies
Recent studies have focused on synthesizing various derivatives of thiazolo[3,2-b][1,2,4]triazoles to evaluate their biological activities:
- Study on Antifungal Efficacy : A study evaluated several triazole derivatives for their antifungal activity against multiple strains of fungi. The results indicated that compounds with electron-donating groups exhibited greater efficacy than those with electron-withdrawing groups.
- Evaluation Against Resistant Strains : Another research effort examined the effectiveness of a series of triazole derivatives against fluconazole-resistant Candida albicans. The findings suggested that certain modifications could restore sensitivity in resistant strains.
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O4S/c1-4-28-15-8-6-5-7-13(15)12-18-20(25)24-21(29-18)22-19(23-24)14-9-10-16(26-2)17(11-14)27-3/h5-12H,4H2,1-3H3/b18-12- |
InChI Key |
VKLNMBYDHWPYHT-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
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